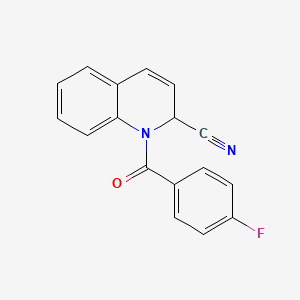
4-Bromo-5-chlorothiophene-2-carbonitrile
Vue d'ensemble
Description
4-Bromo-5-chlorothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with bromine, chlorine, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorothiophene-2-carbonitrile typically involves halogenation and nitrile introduction reactions. One common method is the halogen dance reaction, which allows for the selective introduction of halogen atoms into the thiophene ring . The reaction conditions often involve the use of lithium diisopropylamide (LDA) and carbon tetrachloride (C2Cl6) to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The nitrile group can be introduced via a cyanation reaction using reagents like copper(I) cyanide (CuCN) under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Coupling Products:
Applications De Recherche Scientifique
4-Bromo-5-chlorothiophene-2-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chlorothiophene-2-carbonitrile depends on its specific application. In biological systems, thiophene derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitrile group can influence the compound’s binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
2-Bromo-5-chlorothiophene: Similar structure but lacks the nitrile group.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 4-Bromo-5-chlorothiophene-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct electronic properties and reactivity. This combination makes it a versatile intermediate for the synthesis of various functionalized thiophene derivatives .
Propriétés
Formule moléculaire |
C5HBrClNS |
|---|---|
Poids moléculaire |
222.49 g/mol |
Nom IUPAC |
4-bromo-5-chlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrClNS/c6-4-1-3(2-8)9-5(4)7/h1H |
Clé InChI |
BKXFEGNKFAVCQM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)Cl)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
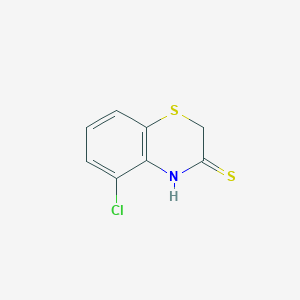
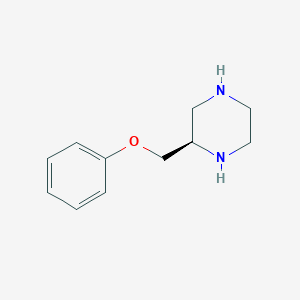
![2-[(3-Methyl-4-nitrophenoxy)methyl]pyrimidine](/img/structure/B8351777.png)
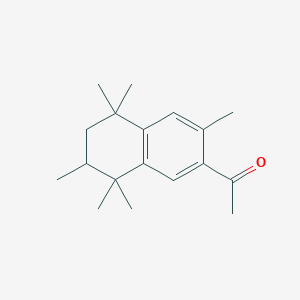
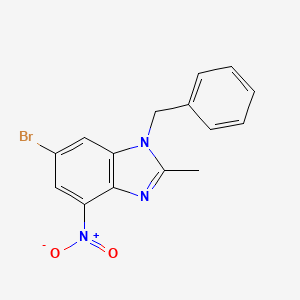

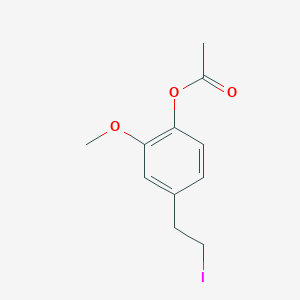
![4-Hydroxy-1-[2-(2-nitrophenoxy)ethyl]piperidine](/img/structure/B8351820.png)

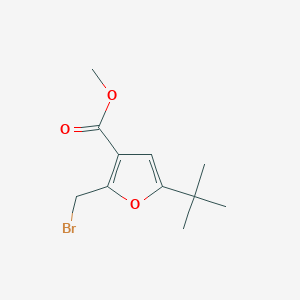
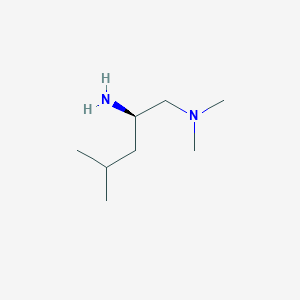
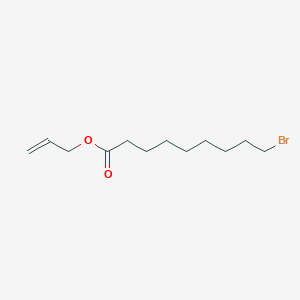
![4-[(5-Fluoro-2-methylbenzoyl)amino]benzoic acid](/img/structure/B8351869.png)
